6-Methyl-4-phenyl-2-chromanol

概要

説明

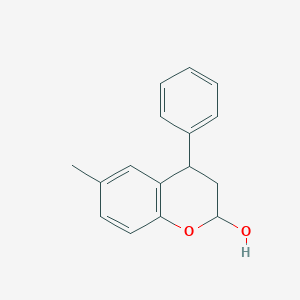

6-Methyl-4-phenyl-2-chromanol is a chemical compound belonging to the class of chromanols, which are bicyclic heterocycles. This compound is characterized by a chromanol ring structure with a methyl group at the 6th position and a phenyl group at the 4th position. Chromanols are known for their diverse biological activities and are found in various natural products, including vitamin E derivatives.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenyl-2-chromanol can be achieved through several methods:

Reduction of Dihydrocoumarins: One common method involves the reduction of dihydrocoumarins using aluminum hydrides.

Titanocene-Catalyzed Reduction: Another method involves the titanocene-catalyzed reduction of dihydrocoumarin.

Double Reduction of Coumarins: Coumarins can be reduced twice to form 2-chromanols, which can then be further modified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, yield, and purity requirements.

化学反応の分析

6-Methyl-4-phenyl-2-chromanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield different chromanol derivatives with varying degrees of saturation.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the chromanol ring.

Common reagents used in these reactions include aluminum hydrides for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

6-Methyl-4-phenyl-2-chromanol has the molecular formula and a molecular weight of 256.29 g/mol. Its structure consists of a chromanol core with a methyl group at the 6-position and a phenyl group at the 4-position, contributing to its unique chemical reactivity and biological activity.

Chemistry

Synthesis Building Block :

this compound serves as a crucial building block in organic synthesis. It is used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound can undergo reactions to form derivatives that exhibit different biological activities .

Reactivity Studies :

Research has demonstrated that this compound can be utilized to study reaction mechanisms involving chromanols. For instance, it can be oxidized to yield corresponding quinones or reduced to form chroman derivatives .

Biological Applications

Antioxidant Activity :

Studies have highlighted the potential of this compound as an antioxidant. Its ability to scavenge free radicals makes it a candidate for further research in oxidative stress-related studies .

Anti-inflammatory Properties :

The compound has been investigated for its anti-inflammatory effects, which may be attributed to its interaction with inflammatory pathways in biological systems. This property positions it as a potential therapeutic agent for conditions characterized by inflammation .

Medical Applications

Neurodegenerative Diseases :

Research indicates that derivatives of this compound may have neuroprotective effects, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cancer Treatment :

The compound has been studied for its potential role in cancer therapy, particularly due to its ability to induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is critical for developing effective cancer treatments .

Data Tables

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals |

| Anti-inflammatory | Modulates inflammatory pathways |

| Neuroprotective | Potential treatment for neurodegenerative diseases |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies and Research Findings

- Radical Scavenging Activity Study : A study published in Heterocycles demonstrated that this compound exhibits significant radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress .

- Neuroprotective Effects : Research highlighted in ACS Omega explored the neuroprotective properties of chromanol derivatives, including this compound, indicating their ability to prevent neuronal cell death under oxidative stress conditions .

- Cancer Cell Apoptosis Induction : An investigation into the anticancer properties revealed that this compound could selectively induce apoptosis in specific cancer cell lines while exhibiting minimal toxicity towards normal cells, thus showcasing its therapeutic potential .

作用機序

The mechanism of action of 6-Methyl-4-phenyl-2-chromanol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound acts as an antioxidant by quenching reactive oxygen species and preventing lipid peroxidation in cellular membranes.

Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress pathways, such as 5-lipoxygenase.

Gene Expression Modulation: The compound can modulate gene expression related to inflammation and apoptosis.

類似化合物との比較

6-Methyl-4-phenyl-2-chromanol can be compared with other similar compounds, such as:

Tocopherols: These are vitamin E derivatives with similar antioxidant properties.

Tocotrienols: Another class of vitamin E compounds with distinct structural differences and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

6-Methyl-4-phenyl-2-chromanol (CAS Number: 209747-04-6) is a chemical compound that belongs to the chromanol family, characterized by its unique structural features, including a methyl group at the 6th position and a phenyl group at the 4th position of the chromanol ring. This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 256.30 g/mol |

| Melting Point | 84-87 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its antioxidant properties . It acts as a radical scavenger, which helps in mitigating oxidative stress within biological systems. The compound's mechanism involves:

- Radical Scavenging : It reacts with free radicals, thereby preventing cellular damage.

- Enzyme Interaction : The phenolic hydroxyl group can form hydrogen bonds with various enzymes and proteins, influencing their activity.

- Cellular Signaling Modulation : It may interfere with signaling pathways related to inflammation and apoptosis, particularly through interactions with nuclear receptors and the NFκB pathway .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. A study measured its ability to scavenge free radicals using the galvinoxyl radical assay, demonstrating its effectiveness compared to other chromanol derivatives .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade, such as lipoxygenase. This action suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Neuroprotective Properties

Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant properties may help protect neuronal cells from oxidative damage .

Anticancer Potential

The compound has demonstrated anticancer properties in vitro by inducing apoptosis in cancer cell lines. This effect is believed to be mediated through the modulation of signaling pathways involved in cell survival and proliferation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Effects | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Potential |

| Tocopherols (Vitamin E) | Very High | High | High |

| Tocotrienols | High | Moderate | Moderate |

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Study on Radical Scavenging : A systematic analysis showed that this compound effectively scavenged free radicals, outperforming many other antioxidants in specific assays .

- Inflammation Modulation : Research indicated that it could inhibit lipoxygenase activity, suggesting its role in reducing inflammation-related diseases .

- Neuroprotection : In animal models, administration of this compound resulted in decreased markers of oxidative stress and improved cognitive function, indicating its potential for treating neurodegenerative disorders .

特性

IUPAC Name |

6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRSOLBFAHJDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459483 | |

| Record name | 6-Methyl-4-phenyl-2-chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209747-04-6 | |

| Record name | 6-Methyl-4-phenylchroman-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209747046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-4-phenyl-2-chromanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHYL-4-PHENYLCHROMAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8U68SF3V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。